molecular formula C12H13NO B3020997 3-ethyl-5-methyl-1H-indole-2-carbaldehyde CAS No. 1134334-33-0

3-ethyl-5-methyl-1H-indole-2-carbaldehyde

Cat. No.: B3020997
CAS No.: 1134334-33-0
M. Wt: 187.24 g/mol
InChI Key: AIBPAVCYCYEQQN-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indoles are heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features an indole core with ethyl and methyl substituents, making it a unique and valuable molecule for research and industrial applications.

Mechanism of Action

Target of Action

3-Ethyl-5-methyl-1H-indole-2-carbaldehyde, like many indole derivatives, is likely to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways and downstream effects influenced by this compound would require further investigation.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 3-ethyl-5-methylphenylhydrazine and an appropriate aldehyde. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-5-methyl-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the study of these activities and the development of new therapeutic agents.

    Medicine: The compound’s structural similarity to biologically active indoles makes it a potential candidate for drug discovery and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 5-Methyl-1H-indole-2-carbaldehyde
  • 3-Ethyl-1H-indole-2-carbaldehyde

Comparison: 3-Ethyl-5-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both ethyl and methyl substituents on the indole ring. This structural feature can influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the ethyl group at the C-3 position can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3-ethyl-5-methyl-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-10-6-8(2)4-5-11(10)13-12(9)7-14/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBPAVCYCYEQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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